REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[NH2:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][N:9]=1>C(O)C>[Cl:1][CH2:2][C:3]1[N:7]=[C:8]2[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][N:9]2[CH:5]=1
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Name
|
|
Quantity
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3.81 g
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Type
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reactant
|
Smiles
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ClCC(=O)CCl
|
Name
|
|
Quantity
|
3.24 g
|
Type
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reactant
|
Smiles
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NC1=NC=CC=C1C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 5 hours
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Duration
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5 h
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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ADDITION
|
Details
|
To the residue, 50 ml of aqueous saturated sodium hydrogen carbonate was added
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane-methyl-t-butyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C2N(C=CC=C2C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |